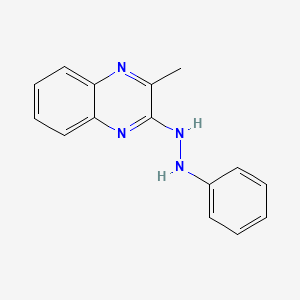

2-Methyl-3-(2-phenylhydrazinyl)quinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylquinoxalin-2-yl)-2-phenylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4/c1-11-15(19-18-12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-11/h2-10,18H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFSRIOYSFTORO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1NNC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Elucidation for 2 Methyl 3 2 Phenylhydrazinyl Quinoxaline

Review of Established Synthetic Routes to Substituted Quinoxalines and Hydrazinylquinoxalines

Quinoxalines are a class of nitrogen-containing heterocyclic compounds, structurally featuring a benzene (B151609) ring fused to a pyrazine (B50134) ring. The synthesis of the quinoxaline (B1680401) scaffold is a well-established area of organic chemistry, with the most classic and widely employed method being the condensation of an aromatic ortho-diamine, such as o-phenylenediamine (B120857), with a 1,2-dicarbonyl compound. This fundamental reaction can be catalyzed by various acids or proceed under thermal conditions.

Over the decades, numerous advancements have expanded the synthetic arsenal (B13267) for accessing substituted quinoxalines. These methods can be broadly categorized as follows:

Condensation Reactions: The cornerstone of quinoxaline synthesis involves the reaction between o-phenylenediamines and various dicarbonyl synthons, including α-diketones, α-keto esters, and α-keto aldehydes.

Oxidative Cyclization: Routes involving the oxidative cyclization of α-hydroxy ketones or α-methylene ketones with o-phenylenediamines have been developed, often employing oxidants to facilitate the in-situ formation of the required dicarbonyl intermediate.

Metal-Catalyzed Reactions: Modern organic synthesis has introduced a variety of metal-catalyzed methods, including palladium-catalyzed cross-coupling reactions and copper-catalyzed cyclizations, to construct the quinoxaline core from different precursors.

Reactions from Halogenated Precursors: α-Haloketones are effective precursors that react with o-phenylenediamines, proceeding through an initial alkylation followed by cyclization and dehydration to yield the quinoxaline ring.

The synthesis of hydrazinylquinoxalines , a specific subset to which the title compound belongs, typically relies on the functionalization of a pre-formed quinoxaline ring. A prevalent and highly effective strategy involves the nucleophilic aromatic substitution (SNAr) on a halo-substituted quinoxaline. Due to the electron-withdrawing nature of the pyrazine ring nitrogens, halogen atoms (typically chlorine) at the C2 and C3 positions are highly activated towards displacement by nucleophiles. Hydrazine (B178648) and its derivatives, such as phenylhydrazine (B124118), serve as excellent nitrogen nucleophiles in this context. For instance, the reaction of 2,3-dichloroquinoxaline (B139996) with hydrazine hydrate (B1144303) is a known route to produce 2-chloro-3-hydrazinylquinoxaline, which can serve as a versatile intermediate for further derivatization.

Table 1: Comparison of General Synthetic Routes to Quinoxalines

| Synthetic Route | Key Reactants | Typical Conditions | Advantages | Disadvantages |

| Classic Condensation | o-Phenylenediamine, 1,2-Dicarbonyl | Acid or thermal catalysis | High atom economy, readily available starting materials | Limited availability of some dicarbonyl compounds |

| Oxidative Cyclization | o-Phenylenediamine, α-Hydroxy Ketone | Oxidizing agent (e.g., I₂, DDQ) | Expands precursor scope | Requires stoichiometric oxidant, potential side reactions |

| From α-Haloketones | o-Phenylenediamine, α-Haloketone | Base or thermal | Good yields, versatile | α-Haloketones can be lachrymatory |

| Nucleophilic Substitution | Halo-quinoxaline, Nucleophile | Base, polar solvent | Excellent for functionalization, high chemoselectivity | Requires pre-formed halo-quinoxaline |

Detailed Synthetic Pathways for 2-Methyl-3-(2-phenylhydrazinyl)quinoxaline

While numerous methods exist for general quinoxaline synthesis, the most logical and efficient pathway to this compound involves a two-step sequence starting from readily available materials:

Synthesis of the key intermediate, 2-chloro-3-methylquinoxaline (B189447).

Nucleophilic aromatic substitution of the chlorine atom with phenylhydrazine.

The primary precursor required is 2-chloro-3-methylquinoxaline . This intermediate is not typically available commercially and must be synthesized. A standard and effective method for its preparation begins with the condensation of o-phenylenediamine with pyruvic acid or one of its esters (e.g., ethyl pyruvate). This reaction forms the heterocyclic intermediate, 3-methylquinoxalin-2(1H)-one.

The subsequent step is the chlorination of the quinoxalinone. This transformation is reliably achieved by treating 3-methylquinoxalin-2(1H)-one with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with gentle heating. prepchem.comchemicalbook.com The reaction converts the hydroxyl group of the enol tautomer into a chloro group, yielding the desired 2-chloro-3-methylquinoxaline. nih.gov

The second key precursor, phenylhydrazine , is a widely available commercial reagent.

The functionalization strategy hinges on the SNAr reaction. The 2-chloro-3-methylquinoxaline possesses an electrophilic carbon atom at the C2 position, which is activated by the adjacent nitrogen atoms of the pyrazine ring. Phenylhydrazine acts as the nucleophile, with the terminal nitrogen of the hydrazine moiety attacking the electrophilic carbon to displace the chloride leaving group.

The successful synthesis of this compound via the nucleophilic substitution pathway depends critically on the optimization of reaction parameters to maximize yield and minimize side products. Key variables include the choice of solvent, base, temperature, and reaction time.

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective for SNAr reactions as they can solvate the cationic species involved in the intermediate complex. However, simpler alcoholic solvents like ethanol (B145695) or isopropanol (B130326) can also be used and may offer advantages in terms of cost and ease of removal.

Base: The reaction liberates hydrochloric acid (HCl), which can protonate the phenylhydrazine nucleophile, rendering it unreactive. Therefore, a non-nucleophilic base is typically required to act as an acid scavenger. Tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K₂CO₃), are commonly employed.

Temperature: The reaction is often performed at elevated temperatures, ranging from room temperature to the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate. Monitoring the reaction by thin-layer chromatography (TLC) is crucial to determine the optimal temperature and prevent decomposition.

Catalyst: While not always necessary, the use of a phase-transfer catalyst (PTC) like triethylbenzylammonium chloride (TEBAC) has been shown to be effective in similar substitutions on chloroquinoxalines, potentially improving yields and reaction times, especially when using inorganic bases in biphasic systems. rasayanjournal.co.in

A hypothetical optimization study for the final substitution step is presented below.

Table 2: Hypothetical Optimization of the Reaction of 2-Chloro-3-methylquinoxaline with Phenylhydrazine

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | TEA (1.5) | Reflux (78) | 12 | 75 |

| 2 | DMF | TEA (1.5) | 80 | 6 | 88 |

| 3 | Toluene | None | Reflux (110) | 24 | <10 |

| 4 | DMF | K₂CO₃ (2.0) | 80 | 8 | 85 |

| 5 | Ethanol | K₂CO₃ (2.0) | Reflux (78) | 18 | 72 |

| 6 | DMF | TEA (1.5) | 100 | 4 | 91 |

| 7 | DMF | TEA (1.5) | 25 | 48 | 45 |

Based on this hypothetical data, conducting the reaction in DMF at 100°C with triethylamine as the base provides the optimal conditions for yield and reaction time.

The formation of this compound involves two distinct mechanistic stages.

Quinoxalinone Formation: The initial synthesis of the 3-methylquinoxalin-2(1H)-one precursor follows a condensation-cyclization pathway. The more nucleophilic amino group of o-phenylenediamine attacks one of the carbonyl carbons of pyruvic acid. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl, leading to a dihydroxydihydroquinoxaline intermediate. Subsequent dehydration drives the reaction forward to form the stable, conjugated quinoxalinone ring system.

Nucleophilic Aromatic Substitution (SNAr): The final step, the conversion of 2-chloro-3-methylquinoxaline, proceeds via the well-established SNAr addition-elimination mechanism. wikipedia.orglibretexts.org

Step 1 (Addition): The nucleophilic nitrogen atom of phenylhydrazine attacks the electron-deficient carbon atom at the C2 position of the quinoxaline ring, which bears the chlorine atom. This attack breaks the aromaticity of the pyrazine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized over the quinoxaline ring system, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate.

Step 2 (Elimination): Aromaticity is restored in the final step by the elimination of the chloride ion, which acts as the leaving group. This step is typically fast and irreversible, driving the reaction to completion.

The presence of the electron-withdrawing pyrazine ring is essential for this mechanism to operate, as it is required to stabilize the negatively charged Meisenheimer intermediate. wikipedia.orgdalalinstitute.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of the title compound.

Safer Solvents: Traditional syntheses often use chlorinated or polar aprotic solvents. Green alternatives for the initial condensation step could include using water as the solvent or performing the reaction under solvent-free conditions, potentially with microwave assistance. For the substitution step, greener solvents like ethanol or polyethylene (B3416737) glycol (PEG) could be explored as alternatives to DMF.

Catalysis: The use of reusable heterogeneous catalysts instead of stoichiometric acid or base catalysts for the condensation step aligns with green principles. Catalysts like silica-supported acids or zeolites can offer high efficiency and ease of separation.

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in quinoxaline preparation. It often leads to dramatic reductions in reaction times, increased yields, and can enable reactions to proceed under solvent-free conditions, thereby enhancing the energy efficiency of the process.

Atom Economy: The proposed synthetic route generally has good atom economy. The main byproduct is HCl (neutralized by a base) and the phosphorus-containing residue from the chlorination step. Optimizing the chlorination step to use catalytic or more environmentally benign reagents would further improve the green profile of the synthesis.

Table 3: Green vs. Traditional Approaches for Quinoxaline Synthesis

| Parameter | Traditional Approach | Green Chemistry Approach |

| Solvent | DMF, Chloroform, Toluene | Water, Ethanol, PEG, Solvent-free |

| Catalyst | Strong mineral acids (H₂SO₄, HCl) | Reusable solid acids, nanocatalysts, organocatalysts |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, ultrasonic waves |

| Waste | Organic solvent waste, acidic/basic quench solutions | Minimal solvent waste, recyclable catalysts |

| Reaction Time | Often several hours to days | Minutes to a few hours |

Chemo- and Regioselectivity in the Formation of this compound

Selectivity is a crucial aspect of the synthesis, particularly if substituted precursors are used.

Chemoselectivity: The functionalization step demonstrates high chemoselectivity. Phenylhydrazine is a bifunctional nucleophile, but under the reaction conditions, the more basic and sterically accessible terminal -NH₂ group acts as the nucleophile rather than the -NH- group attached to the phenyl ring. Furthermore, the reaction is chemoselective for substitution at the C2 position of the quinoxaline ring, as the C-Cl bond is the only reactive site for nucleophilic substitution under these conditions.

Regioselectivity: Regioselectivity becomes a critical consideration during the initial ring-forming condensation step if an unsymmetrically substituted o-phenylenediamine is used (e.g., 4-methyl-1,2-phenylenediamine). The condensation of such a diamine with an unsymmetrical dicarbonyl compound like pyruvic acid can potentially lead to two regioisomeric products (e.g., 2,6-dimethyl- and 2,7-dimethyl-quinoxalin-2(1H)-one). The outcome is governed by the relative reactivity of the two non-equivalent amino groups of the diamine. Generally, the more nucleophilic (less sterically hindered and/or activated by electron-donating groups) amino group will react preferentially with the more electrophilic carbonyl group of the dicarbonyl reactant. Careful control of reaction conditions and understanding the electronic and steric effects of the substituents are necessary to achieve high regioselectivity in such cases. researchgate.netrsc.org For the synthesis of the title compound from unsubstituted o-phenylenediamine, this issue of regioselectivity does not arise.

Reactivity Profile and Advanced Derivatization Strategies of 2 Methyl 3 2 Phenylhydrazinyl Quinoxaline

Exploration of Fundamental Chemical Transformations of the Quinoxaline (B1680401) Core

The quinoxaline ring is an electron-deficient system, which influences its reactivity. While direct C-H functionalization of the core of 2-Methyl-3-(2-phenylhydrazinyl)quinoxaline is not extensively documented in dedicated studies, the general reactivity of quinoxaline derivatives suggests several potential pathways. The C-H bonds of the quinoxaline ring are targets for functionalization, often requiring catalytic activation. researchgate.netresearchgate.net Modern synthetic methods, including photocatalysis and transition-metal catalysis, have been employed for the C3-arylation and C3-alkylation of related quinoxalin-2(1H)-one systems. rsc.orgnih.gov These strategies often proceed via radical mechanisms or directed C-H activation. It is plausible that similar methodologies could be adapted for the functionalization of the benzene (B151609) portion of the quinoxaline core in the title compound, although the presence of the methyl and phenylhydrazinyl substituents would significantly influence the regioselectivity of such transformations.

Reactions Involving the Hydrazinyl Moiety: Cyclization and Condensation Pathways

The phenylhydrazinyl group is the most reactive site for derivatization, offering numerous pathways to novel and complex heterocyclic systems. Its nucleophilic character allows for both intramolecular cyclizations and intermolecular condensation reactions.

A primary pathway for the derivatization of hydrazinylquinoxalines involves intramolecular cyclization reactions, often triggered by condensation with bifunctional reagents. The reaction of the closely related analogue, 2-hydrazino-3-methylquinoxaline, with β-dicarbonyl compounds serves as an excellent model for this reactivity. These reactions can lead to the formation of new five-membered rings fused or linked to the quinoxaline scaffold.

For instance, the reaction with 1,3-diketones can yield two major types of products: pyrazoles attached to the quinoxaline ring or fused researchgate.netresearchgate.netnih.govtriazolo[4,3-a]quinoxalines. The formation of the latter involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration, where the C2-nitrogen of the quinoxaline ring acts as a nucleophile. researchgate.net The reaction of 2-hydrazino-3-methylquinoxaline with 1-phenyl-1,3-butanedione has been reported to yield 1,4-Dimethyl-1,2,4-triazolo[4,3-a]quinoxaline as a side product, demonstrating this cyclization pathway. researchgate.net

Another significant cyclization route involves the formation of pyrazolylquinoxalines. The reaction between 2-hydrazino-3-methylquinoxaline and various trifluoromethyl-β-diketones has been shown to produce a range of products, including the expected 1-(3-methylquinoxalin-2-yl)-3-aryl-5-trifluoromethylpyrazoles. This occurs through a condensation-cyclization sequence on the hydrazinyl moiety without involving the quinoxaline ring nitrogen. researchgate.net

Table 1: Representative Cyclization Reactions of 2-Hydrazino-3-methylquinoxaline

| Reagent | Product Type | Fused System Formed | Reference |

|---|---|---|---|

| 1-Phenyl-1,3-butanedione | Triazoloquinoxaline | researchgate.netresearchgate.netnih.govTriazolo[4,3-a]quinoxaline | researchgate.net |

| Trifluoromethyl-β-diketones | Pyrazolylquinoxaline | Pyrazole (attached) | researchgate.net |

This table illustrates the reactivity of the parent hydrazinyl compound, which is expected to be analogous for the phenylhydrazinyl derivative.

The terminal amino group of the hydrazinyl moiety readily undergoes condensation reactions with simple aldehydes and ketones to form the corresponding phenylhydrazone derivatives. This is a classical and highly efficient reaction for modifying the hydrazinyl group. researchgate.netnih.gov The resulting C=N double bond of the hydrazone can exist as E/Z isomers. researchgate.net These hydrazones are often stable, crystalline compounds and serve as versatile intermediates for further transformations, including cyclization reactions or the synthesis of coordination complexes.

The general reaction involves the acid-catalyzed reaction of this compound with an aldehyde or ketone, resulting in the elimination of a water molecule and the formation of a new C=N bond.

Table 2: General Condensation Reactions with Carbonyl Compounds

| Carbonyl Compound | Product Class | Reaction Conditions |

|---|---|---|

| Benzaldehyde | Aromatic Aldehyde Phenylhydrazone | Acid catalyst (e.g., acetic acid), Ethanol (B145695), Reflux |

| Acetone | Ketone Phenylhydrazone | Acid catalyst, Methanol, Room Temperature |

This table represents the expected products from standard condensation chemistry of hydrazines.

Functionalization of the Phenyl Ring and Methyl Group: Academic Approaches

The functionalization of the peripheral phenyl ring and the C2-methyl group represents a more advanced synthetic challenge.

Phenyl Ring: The phenyl ring of the hydrazinyl moiety is susceptible to standard electrophilic aromatic substitution reactions. Depending on the reaction conditions, electrophiles such as nitronium ions (from HNO₃/H₂SO₄) or halogens (e.g., Br₂ with a Lewis acid) could be introduced. The directing effects of the hydrazinyl group would likely favor substitution at the ortho and para positions.

Methyl Group: The methyl group at the C2 position of the quinoxaline ring can also be a site for chemical modification. Condensation reactions with highly reactive aldehydes, such as 4,4'-biphenyl carboxaldehyde, have been reported for 2-methylquinoxaline-1,4-dioxide derivatives, suggesting that the methyl group possesses some degree of acidity and can act as a nucleophile under certain conditions. mdpi.com This pathway could potentially be exploited to introduce styryl or other unsaturated linkages at the C2 position.

Advanced Spectroscopic and Crystallographic Research Methodologies Applied to 2 Methyl 3 2 Phenylhydrazinyl Quinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Research and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the definitive structural determination of organic compounds in solution and the solid state. For 2-Methyl-3-(2-phenylhydrazinyl)quinoxaline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals and for gaining insights into its conformational dynamics.

Application of 2D NMR Techniques (COSY, HSQC, HMBC) for Proton and Carbon Assignments

While specific experimental 2D NMR data for this compound is not extensively reported in the literature, its expected spectral features can be predicted based on the known chemical shifts of related quinoxaline (B1680401) and phenylhydrazine (B124118) derivatives. nih.govnih.govacgpubs.orgnih.gov

¹H-NMR: The proton spectrum is expected to show distinct signals for the methyl group, the aromatic protons of the quinoxaline and phenyl rings, and the N-H protons of the hydrazinyl group. The methyl protons would likely appear as a singlet in the upfield region (around δ 2.5-3.0 ppm). The aromatic protons of the quinoxaline ring would resonate in the range of δ 7.5-8.5 ppm, exhibiting complex splitting patterns due to spin-spin coupling. The protons of the phenyl ring attached to the hydrazine (B178648) moiety would also appear in the aromatic region, typically between δ 6.8 and 7.4 ppm. The two N-H protons of the hydrazinyl linker would give rise to signals that can be broad and their chemical shifts highly dependent on the solvent and concentration.

¹³C-NMR: The carbon spectrum would display signals for the methyl carbon, the aromatic carbons of both the quinoxaline and phenyl rings, and the two carbons of the quinoxaline core double bond. The methyl carbon is expected to resonate at a higher field (around δ 20-25 ppm). The aromatic carbons would appear in the region of δ 110-150 ppm. The quaternary carbons of the quinoxaline ring, particularly C2 and C3, would have distinct chemical shifts influenced by their substituents.

2D NMR Spectroscopy: To unequivocally assign these signals, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network within the molecule. Cross-peaks would be observed between adjacent aromatic protons on both the quinoxaline and phenyl rings, aiding in their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each C-H bond in the molecule would produce a cross-peak, allowing for the direct assignment of the carbon signals attached to protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons and for connecting the different fragments of the molecule. For instance, correlations from the methyl protons to the C2 and C3 carbons of the quinoxaline ring would confirm the position of the methyl group. Similarly, correlations from the N-H protons to carbons in both the quinoxaline and phenyl rings would establish the connectivity of the phenylhydrazinyl moiety.

| Predicted ¹H Chemical Shifts (ppm) | Predicted ¹³C Chemical Shifts (ppm) | Key HMBC Correlations |

|---|---|---|

| ~2.7 (s, 3H, CH₃) | ~22.0 (CH₃) | CH₃ → C2, C3 |

| ~7.5-8.2 (m, 4H, Quinoxaline-H) | ~125-145 (Quinoxaline-CH) | Quinoxaline-H → Quinoxaline-C |

| ~6.9-7.4 (m, 5H, Phenyl-H) | ~115-130 (Phenyl-CH) | Phenyl-H → Phenyl-C |

| Variable (br s, 2H, NH) | ~140-155 (Quinoxaline-C-N, C-C=N) | NH → C3, Phenyl-C |

Solid-State NMR Investigations for Polymorphism and Crystal Structure Research

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in their crystalline forms. mdpi.comacs.org While solution-state NMR provides information about the average structure in a given solvent, ssNMR can reveal details about intermolecular interactions, such as hydrogen bonding, and can distinguish between different polymorphic forms of a compound. mdpi.com

For this compound, ssNMR studies could provide valuable insights into its crystal packing. The presence of N-H groups in the hydrazinyl linker suggests the possibility of intermolecular hydrogen bonding, which would significantly influence the crystal structure. ¹⁵N ssNMR, in particular, would be highly sensitive to the local environment of the nitrogen atoms and could directly probe their involvement in hydrogen bonding. mdpi.com

Furthermore, if this compound can exist in multiple crystalline forms (polymorphism), ssNMR would be an effective method to identify and characterize each polymorph. Different polymorphs can exhibit distinct ssNMR spectra due to differences in their crystal lattice and intermolecular interactions.

Mass Spectrometry Research: Elucidation of Fragmentation Pathways and Mechanistic Studies

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition Research

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound (C₁₅H₁₄N₄), the expected exact mass can be calculated. Experimental determination of the molecular ion peak with high resolution would confirm this elemental composition, distinguishing it from other potential isobaric compounds.

| Formula | Calculated Exact Mass | Expected HRMS Observation (e.g., [M+H]⁺) |

|---|---|---|

| C₁₅H₁₄N₄ | 250.1218 | 251.1296 |

Tandem Mass Spectrometry for Structural Characterization Methodologies

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. scispace.comnih.govnih.gov This technique provides detailed structural information by revealing the weakest bonds in the molecule and characteristic neutral losses. The fragmentation of this compound would likely proceed through several key pathways:

Cleavage of the N-N bond: This is a common fragmentation pathway for hydrazine derivatives and would result in the formation of a phenyl radical and a 2-methyl-3-aminoquinoxaline cation, or a phenyldiazene (B1210812) cation and a 2-methylquinoxaline (B147225) radical cation.

Loss of the phenyl group: Cleavage of the N-C bond of the phenyl group could lead to the loss of a phenyl radical.

Fragmentation of the quinoxaline ring: The quinoxaline ring itself can undergo characteristic fragmentation, often involving the loss of HCN or N₂.

By carefully analyzing the masses of the fragment ions, a detailed fragmentation map can be constructed, which serves as a fingerprint for the molecule and confirms the connectivity of its different structural units. nih.gov

Vibrational Spectroscopy (Infrared and Raman) Research for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. scispace.comias.ac.inscialert.netsphinxsai.com These techniques are complementary and are excellent for identifying functional groups and studying intermolecular interactions. scialert.netsphinxsai.com

For this compound, the vibrational spectra would be characterized by the following key features:

N-H stretching vibrations: The N-H groups of the hydrazinyl linker are expected to show characteristic stretching bands in the IR spectrum, typically in the region of 3200-3400 cm⁻¹. The exact position and shape of these bands can provide information about hydrogen bonding. scispace.com

C-H stretching vibrations: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

C=N and C=C stretching vibrations: The stretching vibrations of the C=N and C=C bonds within the quinoxaline and phenyl rings will give rise to a series of bands in the 1400-1650 cm⁻¹ region. nih.gov

Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar C=C bonds in the aromatic rings. By comparing the experimental IR and Raman spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved, providing a deeper understanding of the molecular structure and bonding. ias.ac.innih.govasianpubs.org

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Technique |

|---|---|---|

| N-H stretch | 3200-3400 | Infrared |

| Aromatic C-H stretch | 3000-3100 | Infrared, Raman |

| Aliphatic C-H stretch | 2850-2980 | Infrared, Raman |

| C=N/C=C stretch | 1400-1650 | Infrared, Raman |

| C-H bend | 1000-1300 | Infrared |

| Ring deformation | 600-1000 | Infrared, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Research and Chromophore Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for investigating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to reveal characteristic absorption bands arising from the promotion of electrons from lower to higher energy orbitals. The chromophores responsible for these absorptions are the quinoxaline ring system and the phenylhydrazine moiety.

Expected Research Findings:

The electronic spectrum of this compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, would likely exhibit multiple absorption bands in the UV and possibly the near-visible regions. These absorptions are attributable to π → π* and n → π* electronic transitions.

π → π Transitions:* These high-energy transitions are expected to occur due to the extensive π-conjugated system of the quinoxaline and phenyl rings. The quinoxaline core itself typically shows strong absorptions below 350 nm. The presence of the phenylhydrazinyl group extends the conjugation, which is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted quinoxaline.

n → π Transitions:* These lower-energy transitions involve the promotion of non-bonding electrons (from the nitrogen atoms of the quinoxaline and hydrazine moieties) to an anti-bonding π* orbital. These bands are typically weaker in intensity than π → π* transitions and are expected to appear at longer wavelengths, potentially extending into the visible region.

The specific positions (λmax) and intensities (molar absorptivity, ε) of these bands would be sensitive to the solvent polarity. In general, a shift to shorter wavelengths (hypsochromic or blue shift) for n → π* transitions is often observed with increasing solvent polarity.

Illustrative Data Table of Expected UV-Vis Spectral Data:

This table represents the type of data that would be generated from an experimental UV-Vis analysis of this compound. The values are hypothetical and based on typical ranges for similar structures.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Tentative Assignment |

| Ethanol | ~280 | ~25,000 | π → π* (Quinoxaline) |

| ~340 | ~18,000 | π → π* (Extended Conjugation) | |

| ~410 | ~5,000 | n → π | |

| Acetonitrile | ~278 | ~26,000 | π → π (Quinoxaline) |

| ~338 | ~19,000 | π → π* (Extended Conjugation) | |

| ~405 | ~4,800 | n → π* |

X-ray Crystallography Research for Solid-State Structure Determination and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on its molecular geometry, conformation, and the intermolecular interactions that govern its crystal packing.

Expected Research Findings:

Based on the analysis of related hydrazinyl-substituted heterocyclic compounds, a crystal structure of this compound would likely reveal the following features:

Molecular Geometry: The quinoxaline ring system is expected to be nearly planar. The phenyl ring of the hydrazinyl group would likely be twisted relative to the quinoxaline plane to minimize steric hindrance. Key bond lengths and angles would conform to standard values for sp2-hybridized carbon and nitrogen atoms.

Crystal Packing and Intermolecular Interactions: In the solid state, molecules would likely be arranged in a manner that maximizes stabilizing interactions. These could include:

Intermolecular Hydrogen Bonding: The N-H groups of the hydrazine moiety could act as hydrogen bond donors to nitrogen atoms of adjacent quinoxaline rings, leading to the formation of chains or dimeric structures.

π-π Stacking: The planar aromatic rings of the quinoxaline and phenyl groups would be expected to engage in π-π stacking interactions with neighboring molecules, further stabilizing the crystal lattice.

Illustrative Data Table of Expected Crystallographic Data:

This table outlines the typical parameters that would be reported from a single-crystal X-ray diffraction study. The values are for illustrative purposes only.

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P21/c or P-1 |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths (Å) | C-C (aromatic) ~1.38-1.40; C-N ~1.33-1.37; N-N ~1.39 |

| Bond Angles (°) | ~120° for atoms in aromatic rings |

| Torsion Angles (°) | Describing the twist between the quinoxaline and phenyl rings |

| Hydrogen Bond Geometry | Intramolecular N-H···N distance and angle |

| π-π Stacking Distance | Interplanar distance ~3.4-3.8 Å |

Computational Chemistry and Theoretical Investigations of 2 Methyl 3 2 Phenylhydrazinyl Quinoxaline

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, optimized geometry, and energy of the molecule. ias.ac.in DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying quinoxaline (B1680401) derivatives. ias.ac.inresearchgate.net These calculations provide a detailed picture of electron distribution, which is key to predicting chemical behavior.

The electronic properties derived from quantum chemical calculations are instrumental in predicting a molecule's reactivity. Parameters such as the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges can identify reactive sites. scienceopen.com For instance, an MEP map can visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of 2-Methyl-3-(2-phenylhydrazinyl)quinoxaline. scienceopen.com Regions of negative potential are susceptible to electrophilic attack, while positive regions indicate sites for nucleophilic attack. scienceopen.com

Furthermore, these calculations can model reaction mechanisms and determine the energies of transition states, thereby predicting the most likely reaction pathways. nih.gov This is crucial for understanding the synthesis, degradation, or metabolic fate of the compound.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy relates to its electron affinity. sciensage.info

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron. researchgate.net Conversely, a small gap indicates a molecule that is more reactive and easily polarizable. researchgate.net

Several global reactivity descriptors can be calculated from HOMO and LUMO energies to quantify the chemical behavior of quinoxaline derivatives. researchgate.net These quantum chemical parameters provide a more detailed understanding of the molecule's reactivity profile. sciensage.inforesearchgate.net

| Parameter | Symbol | Formula | Description |

|---|---|---|---|

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. researchgate.net |

| Ionization Potential | I | -EHOMO | The energy required to remove an electron from the molecule. sciensage.info |

| Electron Affinity | A | -ELUMO | The energy released when an electron is added to the molecule. sciensage.info |

| Absolute Electronegativity | χ | (I + A) / 2 | Measures the molecule's ability to attract electrons. researchgate.net |

| Chemical Hardness | η | (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large energy gap. researchgate.netresearchgate.net |

| Global Softness | S | 1 / (2η) | The reciprocal of hardness, indicating the capacity of a molecule to accept electrons. Soft molecules are more reactive. researchgate.netresearchgate.net |

| Global Electrophilicity Index | ω | χ² / (2η) | Measures the propensity of a species to accept electrons. researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior Research

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational changes, stability, and interactions with the surrounding environment, such as a solvent. nih.govresearchgate.net

For this compound, MD simulations can reveal its preferred three-dimensional shapes (conformations) in a solution. This is crucial as the molecule's conformation can significantly affect its properties and biological activity. Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.netmdpi.com These simulations can also provide information on how the molecule interacts with water or other solvent molecules, which is essential for understanding its behavior in a physiological environment. mdpi.com

Cheminformatics and QSAR Methodologies for Structural Diversity and Analog Design Principles

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used in drug discovery and materials science to relate the chemical structure of compounds to their properties. researchgate.net QSAR models are mathematical equations that correlate physicochemical properties or structural features of a series of molecules with their biological activity.

For this compound, QSAR methodologies could be employed to design new analogs with potentially enhanced activity. researchgate.net By building a model based on a series of related quinoxaline derivatives, researchers can identify key structural features (e.g., specific substituents or electronic properties) that are critical for a desired outcome. researchgate.net This allows for the rational, in silico design of new compounds, prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening.

Molecular Docking Simulations for Conceptual Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.netnih.gov This technique is fundamental in drug design for understanding how a compound might interact with a biological target at the atomic level. rsc.org

In the context of this compound, docking simulations can be used to hypothesize its binding mode within the active site of a target protein. semanticscholar.org The simulation calculates a binding score, which estimates the binding affinity, and reveals potential interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with the protein's amino acid residues. nih.govrsc.org These conceptual studies can guide the design of more potent and selective analogs by modifying the molecule's structure to improve these key interactions. researchgate.net

Theoretical Studies on Tautomerism and Isomerism of this compound

Molecules like this compound can exist in different isomeric forms, including tautomers. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. nih.gov The phenylhydrazinyl moiety of the title compound allows for potential hydrazone-azo tautomerism.

Quantum chemical calculations, particularly DFT, are highly effective for studying tautomerism. nih.govscielo.br By calculating the total energies of the different possible tautomeric and isomeric forms, researchers can predict their relative stabilities. researchgate.netresearchgate.net The form with the lowest calculated energy is predicted to be the most stable and therefore the most abundant species at equilibrium. nih.gov These theoretical calculations can also model the energy barrier for the interconversion between tautomers, providing insight into the kinetics of the process. nih.gov

Exploration of Advanced Applications and Research Opportunities for 2 Methyl 3 2 Phenylhydrazinyl Quinoxaline

Investigation as a Ligand in Coordination Chemistry Research: Synthesis and Characterization of Metal Complexes

The nitrogen-rich structure of 2-Methyl-3-(2-phenylhydrazinyl)quinoxaline, featuring multiple potential donor sites in the quinoxaline (B1680401) ring and the hydrazinyl group, makes it a compelling candidate as a ligand in coordination chemistry. The synthesis of metal complexes with such ligands can lead to novel materials with interesting electronic, magnetic, and catalytic properties.

Design Principles for Transition Metal Complexes

The design of transition metal complexes with this compound would be guided by the versatile coordination behavior of both the quinoxaline and phenylhydrazinyl fragments. The quinoxaline moiety can coordinate to a metal center through one or both of its nitrogen atoms, acting as a monodentate or bidentate ligand. The phenylhydrazinyl group introduces additional coordination possibilities through its nitrogen atoms.

The chelation of a metal ion by both the quinoxaline and the adjacent hydrazinyl group can lead to the formation of stable five- or six-membered rings, a common strategy for creating robust metal complexes. The specific coordination mode would be influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of other coordinating or non-coordinating anions.

For instance, in related hydrazinyl quinoxaline derivatives, the hydrazinyl moiety has been shown to be a key component in the formation of Schiff base ligands. The condensation of the hydrazinyl group with aldehydes or ketones can create multidentate ligands that form stable complexes with a variety of transition metals. A study on the Schiff base derived from 3-(2-(2-hydroxybenzylidene)hydrazinyl) quinoxalin-2(1H)-one demonstrated its ability to act as a tridentate O,N,O-donor ligand, forming stable 1:2 complexes with Zn(II) and Cd(II). This suggests that this compound could be similarly derivatized to create ligands with tailored coordination properties.

The table below outlines potential coordination modes for this compound with transition metals.

| Potential Coordination Mode | Description | Potential Metal Ions |

| Monodentate | Coordination through one of the quinoxaline nitrogen atoms. | Various transition metals |

| Bidentate (N,N') | Chelation through a quinoxaline nitrogen and a hydrazinyl nitrogen. | Cu(II), Ni(II), Co(II), Zn(II) |

| Bridging | The ligand bridges two metal centers. | Can occur with various metals |

Methodologies for Studying Metal-Ligand Interactions

A comprehensive understanding of the interaction between this compound and metal ions would necessitate a combination of spectroscopic and analytical techniques.

Synthesis and Isolation: The synthesis of metal complexes would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated as crystalline solids and purified by recrystallization.

Spectroscopic Characterization:

FT-IR Spectroscopy: Infrared spectroscopy is crucial for identifying the coordination sites of the ligand. A shift in the vibrational frequencies of the C=N and N-N bonds of the quinoxaline and hydrazinyl groups upon complexation can provide evidence of metal-ligand bond formation.

¹H and ¹³C NMR Spectroscopy: For diamagnetic complexes, NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can help to elucidate the binding mode.

UV-Vis Spectroscopy: Electronic absorption spectroscopy is used to study the electronic transitions within the ligand and the metal complexes. The appearance of new charge-transfer bands in the spectra of the complexes can confirm coordination.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and to confirm their stoichiometry.

Structural Analysis:

Thermal Analysis:

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These methods are used to study the thermal stability of the complexes and to identify the nature of any solvent molecules present in the crystal lattice.

The following table summarizes the key analytical techniques and the information they provide.

| Technique | Information Provided |

| FT-IR Spectroscopy | Identification of coordination sites. |

| NMR Spectroscopy | Structural information in solution for diamagnetic complexes. |

| UV-Vis Spectroscopy | Electronic transitions and confirmation of coordination. |

| Mass Spectrometry | Molecular weight and stoichiometry. |

| X-ray Diffraction | Definitive structural information. |

| Thermal Analysis | Thermal stability and composition. |

Potential in Catalysis Research: Application as a Catalyst or Ligand in Organic Transformations

Quinoxaline derivatives have been explored as ligands in a variety of catalytic organic transformations. The presence of the phenylhydrazinyl group in this compound could enhance its catalytic potential, either as a catalyst itself or as a ligand for a catalytically active metal center.

The hydrazinyl moiety can participate in hydrogen bonding and may also be involved in proton transfer steps, which are crucial in many catalytic cycles. Furthermore, metal complexes of this ligand could exhibit catalytic activity in reactions such as cross-coupling, oxidation, and reduction.

Research on other quinoxaline derivatives has shown their utility in catalysis. For example, metal complexes of quinoxaline-based Schiff bases have been investigated for their catalytic activities. While specific catalytic applications of this compound have not been reported, its structural features suggest potential in areas such as:

Cross-Coupling Reactions: As a ligand for palladium or copper catalysts in Suzuki, Heck, and Sonogashira coupling reactions.

Oxidation Catalysis: As a ligand for manganese, iron, or cobalt complexes in the catalytic oxidation of alcohols or hydrocarbons.

Asymmetric Catalysis: Chiral versions of this ligand could be synthesized and used in enantioselective catalysis.

Role in Supramolecular Chemistry and Self-Assembly Research

The planar quinoxaline core, combined with the hydrogen bonding capabilities of the phenylhydrazinyl group, makes this compound an interesting candidate for studies in supramolecular chemistry and self-assembly.

The molecule possesses both hydrogen bond donors (the N-H groups of the hydrazinyl moiety) and acceptors (the nitrogen atoms of the quinoxaline ring and the hydrazinyl group). These features can facilitate the formation of well-defined supramolecular architectures through hydrogen bonding interactions. Additionally, π-π stacking interactions between the aromatic quinoxaline and phenyl rings can further direct the self-assembly process.

By modifying the substituents on the phenyl ring or the quinoxaline core, it would be possible to tune the self-assembly behavior and create a variety of supramolecular structures, such as tapes, sheets, or more complex three-dimensional networks. These structures could have potential applications in areas such as crystal engineering, host-guest chemistry, and the development of new functional materials.

Integration into Novel Materials Science Research: Design and Synthesis of Functional Materials

The incorporation of this compound into larger molecular frameworks or polymers could lead to the development of novel functional materials. Its photophysical and electronic properties, which are characteristic of many quinoxaline derivatives, make it an attractive building block for materials with applications in electronics and photonics.

Potential areas of investigation include:

Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives are known to be good electron-transporting materials and have been used in the emissive layers of OLEDs. The phenylhydrazinyl group could be functionalized to tune the emission color and improve device performance.

Organic Photovoltaics (OPVs): As an electron-accepting moiety in donor-acceptor type polymers for use in the active layer of organic solar cells.

Chemosensors: The ability of the hydrazinyl group to react with certain analytes could be exploited to develop colorimetric or fluorescent sensors.

Exploration in Analytical Chemistry Methodologies

The reactive nature of the hydrazinyl group in this compound makes it a promising reagent for applications in analytical chemistry. Hydrazines are known to react with aldehydes and ketones to form stable hydrazones, a reaction that can be used for the derivatization and subsequent detection of these carbonyl compounds.

Furthermore, the quinoxaline core often imparts useful spectroscopic properties, such as fluorescence, which can be exploited for sensitive detection methods. For example, a related compound, N-phenyl-N'-quinoxalin-2-ylmethylene-hydrazine, has been reported as a colorimetric sensor for strongly acidic pH. This suggests that this compound or its derivatives could be developed as chemosensors for various analytes.

Potential analytical applications include:

Chromatographic Derivatization Reagent: For the pre-column or post-column derivatization of aldehydes and ketones in complex samples, allowing for their sensitive detection by HPLC with UV or fluorescence detection.

Colorimetric or Fluorometric Probes: For the detection of specific metal ions or anions, where the coordination of the analyte to the ligand results in a change in color or fluorescence intensity.

Electrochemical Sensors: The redox activity of the quinoxaline and/or hydrazinyl moieties could be utilized in the development of electrochemical sensors.

The table below summarizes potential analytical methodologies involving this compound.

| Analytical Methodology | Principle | Potential Analytes |

| HPLC with Derivatization | Reaction with carbonyl compounds to form detectable hydrazones. | Aldehydes, Ketones |

| Colorimetric/Fluorometric Sensing | Change in optical properties upon binding to an analyte. | Metal ions, Anions, pH |

| Electrochemical Sensing | Redox reactions of the quinoxaline or hydrazinyl groups. | Various electroactive species |

Future Directions and Emerging Research Avenues for 2 Methyl 3 2 Phenylhydrazinyl Quinoxaline

Development of Novel and Efficient Synthetic Strategies

The traditional synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govorientjchem.org For 2-Methyl-3-(2-phenylhydrazinyl)quinoxaline, this would likely involve the reaction of benzene-1,2-diamine with a suitably functionalized pyruvate (B1213749) derivative, followed by reaction with phenylhydrazine (B124118). However, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes.

Emerging strategies that could be applied or adapted for the synthesis of this specific compound include:

Green Chemistry Protocols: The integration of green chemistry principles is paramount. This involves the use of environmentally benign solvents (like water or ethanol), recyclable catalysts, and energy-efficient techniques such as microwave and ultrasonic irradiation to reduce waste and energy consumption. ijirt.orgcore.ac.uk

Catalytic Methods: The exploration of novel catalysts, such as CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O, has shown promise in increasing reaction efficiency and reducing process times for quinoxaline (B1680401) synthesis. orientjchem.org Gold-catalyzed intramolecular hydroamination represents another sophisticated method for constructing complex quinoxaline-containing systems, which could be adapted for novel synthetic approaches. mdpi.com

Photocatalysis: Visible-light-induced methods are emerging as powerful tools in organic synthesis. A protocol using eosin (B541160) Y and KI as photocatalysts for the C–H functionalization of quinoxalin-2(1H)-one with phenylhydrazine hydrochloride demonstrates a novel way to form related structures under mild conditions. rsc.org This points towards the potential for light-mediated pathways to synthesize or further functionalize this compound.

Multi-component Reactions (MCRs): Designing one-pot, multi-component reactions offers a significant advantage in terms of efficiency and atom economy. Developing an MCR that brings together the necessary precursors for this compound in a single step would be a significant advancement. semanticscholar.org

| Strategy | Key Features | Potential Advantages for Target Compound | Reference |

|---|---|---|---|

| Traditional Condensation | Reaction of o-phenylenediamines and 1,2-dicarbonyls. | Well-established, straightforward. | nih.gov |

| Green Synthesis | Eco-friendly solvents, energy-efficient (microwave/ultrasound). | Reduced environmental impact, potentially faster reactions. | ijirt.org |

| Novel Catalysis | Use of catalysts like CrCl₂, PbBr₂, gold complexes. | Higher yields, shorter reaction times, mild conditions. | orientjchem.orgmdpi.com |

| Photocatalysis | Visible light-mediated C-H functionalization. | High selectivity, mild conditions, novel bond formations. | rsc.org |

Discovery of Unexplored Reactivity Patterns

The reactivity of this compound is largely uncharted territory. Future research should aim to systematically investigate the chemical behavior of its distinct functional groups: the quinoxaline ring, the methyl group, and the phenylhydrazinyl moiety.

Reactions at the Hydrazinyl Group: The phenylhydrazinyl group is a versatile functional handle. Its reactivity could be exploited through:

Cyclization Reactions: Reaction with various reagents could lead to the formation of novel fused heterocyclic systems, such as pyrazolo[1,5-a]quinoxalines or tetrazolo[1,5-a]quinoxalines, which are known to possess significant biological activities. nih.govrsc.orgresearchgate.net

Formation of Schiff Bases: Condensation with aldehydes or ketones could yield Schiff bases, which are valuable intermediates and often exhibit their own biological properties. nih.govijpsr.com

Functionalization of the Quinoxaline Core: While the core is an aromatic, electron-deficient system, exploring direct C-H functionalization reactions could provide access to new derivatives without the need for pre-functionalized starting materials. rsc.org

Oxidation/Reduction Chemistry: The nitrogen atoms in the quinoxaline ring can be oxidized to form N-oxides, which often exhibit unique biological profiles. core.ac.uk The redox chemistry of the hydrazinyl moiety could also be investigated.

Metal Complexation: The nitrogen atoms of both the quinoxaline ring and the hydrazinyl group could act as ligands for metal ions, opening avenues for the development of new catalysts or metallodrugs.

Application of Advanced Characterization Technologies

A thorough understanding of the structural and electronic properties of this compound is essential for its development. While standard techniques like ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry are fundamental for routine characterization, advanced technologies can provide deeper insights. nih.govnih.govnih.gov

Single-Crystal X-ray Diffraction: This remains the gold standard for unambiguous structural elucidation. Obtaining a crystal structure would confirm the molecular geometry, reveal details of intermolecular interactions like hydrogen bonding, and provide crucial data for computational models. tandfonline.com

Advanced NMR Techniques: Two-dimensional NMR experiments (COSY, HSQC, HMBC) can be employed for the definitive assignment of all proton and carbon signals, especially for more complex derivatives.

Hirshfeld Surface Analysis: Derived from crystallographic data, this technique is valuable for visualizing and quantifying intermolecular interactions within the crystal lattice, which influences the material's physical properties. tandfonline.com

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be used to study fragmentation patterns, which can aid in the structural identification of reaction products and metabolites. nih.gov

Advancements in Theoretical Modeling and Prediction

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, guiding experimental work and accelerating the discovery process. kit.edu For this compound, theoretical studies can provide valuable insights.

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of the molecule. tandfonline.com This can help rationalize its spectroscopic properties and predict sites of electrophilic or nucleophilic attack.

Molecular Docking: A key application for quinoxaline derivatives is in medicinal chemistry. nih.govmdpi.com Molecular docking simulations can predict the binding affinity and orientation of this compound within the active site of various biological targets, such as kinases or enzymes like PARP-1, helping to identify its potential therapeutic applications. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the molecule interacts with biological targets or solvents over time, offering a more realistic assessment of binding stability and conformational changes. semanticscholar.orgtandfonline.com

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. tandfonline.commdpi.com These models can forecast the pharmacokinetic profile and potential liabilities of the compound, guiding further chemical modifications.

| Technique | Information Gained | Potential Application | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reactivity, optical properties. | Rationalize reactivity, guide synthesis. | tandfonline.com |

| Molecular Docking | Binding modes and affinity to biological targets. | Identify potential therapeutic uses (e.g., anticancer). | nih.govmdpi.com |

| Molecular Dynamics (MD) | Dynamic behavior and stability of ligand-receptor complexes. | Refine understanding of biological interactions. | semanticscholar.org |

| ADMET Prediction | Pharmacokinetic and toxicity profiles. | Early assessment of drug-likeness. | mdpi.com |

Interdisciplinary Research Collaborations and New Conceptual Frameworks

The full potential of this compound can best be unlocked through collaborations that bridge different scientific disciplines. The diverse activities reported for the quinoxaline class suggest numerous avenues for such synergistic research. ijpsjournal.comcore.ac.uk

Medicinal Chemistry and Chemical Biology: Given the established anticancer, antimicrobial, and antiviral properties of many quinoxalines, collaborations with biologists are essential. nih.govrsc.orgkit.edu This compound could be screened against various cancer cell lines and microbial strains. A known analog, NSC 601980, has shown antitumor activity, suggesting this would be a fruitful line of inquiry. cenmed.com

Materials Science: Quinoxaline derivatives are utilized in materials science as components for organic light-emitting diodes (OLEDs), polymers, and dyes due to their electronic properties and thermal stability. researchgate.net Collaborations with materials scientists could explore the photophysical properties of this compound for applications in organic electronics.

Pharmacology and Drug Delivery: Should the compound show promising biological activity, collaborations with pharmacologists would be necessary to evaluate its efficacy and mechanism of action in more complex biological systems. Research into novel drug delivery systems could enhance its bioavailability and therapeutic index.

New Conceptual Frameworks: A forward-looking approach would be to view this molecule not just as a single agent but as a versatile scaffold. A library of derivatives could be synthesized by modifying the phenyl ring of the hydrazinyl group or the quinoxaline core. Structure-activity relationship (SAR) studies on this library could lead to the development of highly potent and selective agents for specific biological targets. kit.edu

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-methyl-3-(2-phenylhydrazinyl)quinoxaline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via hydrazine-mediated condensation. A typical approach involves reacting a pre-functionalized quinoxaline precursor (e.g., 2-methyl-3-chloroquinoxaline) with phenylhydrazine in ethanol under reflux for 24 hours. Solvent choice, stoichiometry, and reaction time are critical: absolute ethanol minimizes side reactions, while excess hydrazine ensures complete substitution. Post-reaction, purification via column chromatography (ethyl acetate/hexane) or recrystallization (ethanol) improves purity. Yields typically range from 60–80%, with purity confirmed by HPLC and NMR .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The phenylhydrazinyl moiety shows characteristic NH proton signals at δ 8.5–9.5 ppm (broad singlet) and aromatic protons as multiplets. Methyl groups on the quinoxaline core appear as singlets near δ 2.5 ppm.

- IR : N–H stretching (3250–3350 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) confirm hydrazine linkage.

- HRMS : Molecular ion peaks align with the exact mass (e.g., m/z 264.1245 for C₁₅H₁₄N₄). Cross-validation with elemental analysis (C, H, N) ensures structural accuracy .

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound, and how do intermolecular interactions affect packing?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL) is standard. Crystals grown via slow evaporation (ethanol/chloroform) often adopt triclinic or monoclinic systems. Hydrogen bonding (N–H···N/O) and π-π stacking (3.5–4.0 Å between quinoxaline rings) dominate packing. For example, intramolecular N–H···N bonds stabilize planar conformations, while water molecules in hydrates mediate interlayer interactions .

Advanced Research Questions

Q. How does the phenylhydrazinyl substituent modulate the compound’s bioactivity, particularly in anticancer or antimicrobial contexts?

- Methodological Answer : The phenylhydrazinyl group enhances π-π stacking with DNA or enzyme active sites (e.g., topoisomerase II). For anticancer evaluation, perform MTT assays on cancer cell lines (e.g., A549, MCF-7) with IC₅₀ values compared to controls like doxorubicin. Molecular docking (AutoDock Vina) against targets like EGFR or COX-2 reveals binding affinities. Substituent effects: Electron-withdrawing groups (e.g., NO₂) improve DNA intercalation, while bulky groups reduce membrane permeability .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for quinoxaline derivatives?

- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values across studies) arise from divergent assay conditions or impurity levels. Mitigation strategies:

- Standardize protocols (e.g., fixed cell lines, serum-free media).

- Use QSAR models to isolate electronic (Hammett σ) or steric (Taft ES) parameters.

- Validate via comparative crystallography (e.g., bromo vs. nitro derivatives in show enhanced activity due to improved halogen bonding) .

Q. How can computational methods predict metabolic stability and toxicity of this compound?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate LogP (lipophilicity) and CYP450 metabolism. Optimal LogP ≈ 2–3 ensures balance between solubility and membrane penetration.

- Toxicity Screening : Use ProTox-II to predict hepatotoxicity or mutagenicity. Hydrazine derivatives may require Ames test validation due to potential genotoxicity.

- Metabolic Pathways : LC-MS/MS identifies major metabolites (e.g., N-oxidation or glucuronidation products) in microsomal assays .

Q. What advanced spectroscopic techniques elucidate dynamic behavior in solution (e.g., tautomerism or aggregation)?

- Methodological Answer :

- VT-NMR : Variable-temperature NMR (e.g., 25–80°C) detects tautomeric shifts (e.g., hydrazone ↔ azo forms) via signal coalescence.

- DLS/UV-Vis : Dynamic light scattering and absorbance spectroscopy (300–500 nm) monitor aggregation in aqueous buffers. Hydrophobic quinoxaline cores often form nanoparticles at >10 µM concentrations .

Data Analysis & Validation

Q. How should researchers address crystallographic disorder or twinning in structural studies of this compound?

- Methodological Answer : For disordered regions (e.g., flexible alkyl chains), apply SHELXL restraints (DFIX, SIMU) during refinement. Twinning (detected via PLATON’s ROTAX tool) requires integration of HKLF5 data. High-resolution datasets (d ≤ 0.8 Å) improve electron density maps. Validation using checkCIF/PLATON ensures compliance with IUCr standards .

Q. What statistical approaches validate biological activity data across independent studies?

- Methodological Answer : Meta-analysis using tools like RevMan to calculate pooled effect sizes (e.g., standardized mean difference). Assess heterogeneity via I² statistics. For in vitro data, Bland-Altman plots compare inter-laboratory variability. Reproducibility requires ≥3 biological replicates and p-value correction (Bonferroni) for multiple comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.